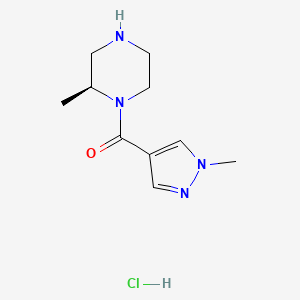

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

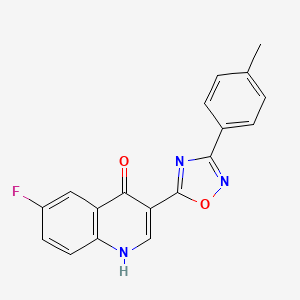

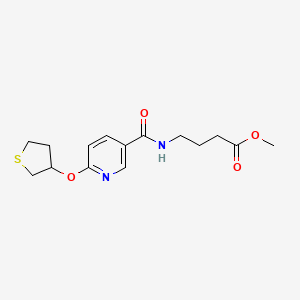

“(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride” is a small molecule with the molecular formula C10H17ClN4O and a molecular weight of 244.721. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17ClN4O1. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of its molecular structure.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, a compound showed excellent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and potent MurB enzyme inhibitory activity (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

- Piperazine derivatives have been studied for their potential anticonvulsant activity, with certain compounds showing protection against seizures in animal models. Additionally, these compounds demonstrated antimicrobial activities against bacteria and fungi (Aytemi̇r, Çalış, & Özalp, 2004).

Dopamine Receptor Partial Agonists

- Aromatic piperazines, especially those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, have been developed as high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders (Möller et al., 2017).

Synthesis and Characterization of Derivatives

- Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine, demonstrating potential economical routes for the production of active pharmaceutical ingredients (Kesarkar, Kashid, & Sukthankar, 2021).

Interaction with Cannabinoid Receptor

- Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into its potent and selective antagonistic effect on the CB1 cannabinoid receptor, contributing to the understanding of cannabinoid receptor ligand interactions (Shim et al., 2002).

Antimicrobial Activity

- New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against organisms such as E. coli and S. aureus. Some compounds showed promising results in inhibiting bacterial growth (Hassan, 2013).

Carbon Dioxide Capture

- Concentrated, aqueous solutions of piperazine have been studied for their application in carbon dioxide (CO2) capture by absorption/stripping, showing resistance to thermal degradation and oxidation, which are advantageous for energy savings in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Serotonin Receptor Agonist

- 1-(m-Trifluoromethylphenyl)-piperazine has been studied for its inhibitory effect on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).

Genotoxicity Studies

- Analysis of the genotoxicity potential of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist, revealed metabolism-dependent mutagenicity, providing insights into its metabolic activation and interaction with DNA (Kalgutkar et al., 2007).

Safety And Hazards

This compound is not intended for human or veterinary use1. It should be handled with appropriate safety measures in a research setting.

Direcciones Futuras

The future directions of research involving this compound are not specified in the available resources.

Propiedades

IUPAC Name |

[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLXHJKAGTYPRL-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)

![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)